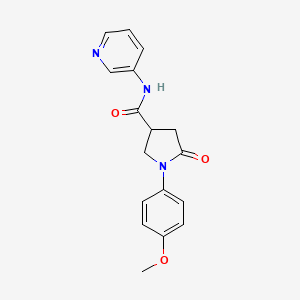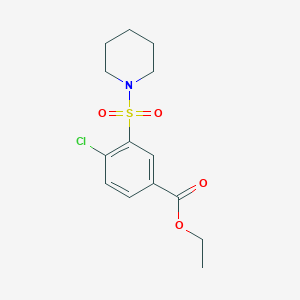
1-(4-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide, also known as MPPOP, is a chemical compound that has gained significant interest in the scientific community due to its potential application in the field of drug discovery. MPPOP is a potent and selective antagonist of the nociceptin receptor, which is involved in the regulation of pain and stress responses.
Mecanismo De Acción
1-(4-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide acts as a selective and potent antagonist of the nociceptin receptor, which is a member of the opioid receptor family. The nociceptin receptor is involved in the regulation of pain, anxiety, and stress responses. This compound binds to the nociceptin receptor and blocks its activation by nociceptin, a neuropeptide that is involved in pain and stress responses. By blocking the activation of the nociceptin receptor, this compound reduces pain and stress-related behaviors.
Biochemical and Physiological Effects:
This compound has been shown to have analgesic and anxiolytic effects in animal models of pain and anxiety. This compound has also been shown to reduce stress-induced reinstatement of drug-seeking behavior in rats. The biochemical and physiological effects of this compound are mediated by its action on the nociceptin receptor, which is involved in the regulation of pain, anxiety, and stress responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide in lab experiments include its high potency and selectivity for the nociceptin receptor, which allows for precise modulation of pain and stress-related behaviors. The limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
For the study of 1-(4-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide include the development of more efficient synthesis methods, the investigation of its potential application in the treatment of pain and stress-related disorders, and the exploration of its mechanism of action at the molecular level. Other potential future directions include the development of new analogs of this compound with improved pharmacokinetic properties and the investigation of its potential application in the treatment of addiction and other psychiatric disorders.
Métodos De Síntesis
The synthesis of 1-(4-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide involves the reaction of 4-methoxyphenylhydrazine with 3-pyridinecarboxaldehyde to form the corresponding hydrazone, which is then reacted with pyrrolidine-3-carboxylic acid to yield this compound. The synthesis of this compound has been reported in several research articles, and the compound has been synthesized using different methods, including microwave-assisted synthesis and solid-phase synthesis.
Aplicaciones Científicas De Investigación
1-(4-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide has been extensively studied for its potential application in the treatment of pain and stress-related disorders. The nociceptin receptor, which is the target of this compound, is involved in the regulation of pain, anxiety, and stress responses. Several studies have reported the analgesic and anxiolytic effects of this compound in animal models of pain and anxiety. This compound has also been shown to reduce stress-induced reinstatement of drug-seeking behavior in rats.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-23-15-6-4-14(5-7-15)20-11-12(9-16(20)21)17(22)19-13-3-2-8-18-10-13/h2-8,10,12H,9,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQOUOWRSXLFKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49726626 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-butoxy-N-[2-(4-chlorophenyl)ethyl]benzamide](/img/structure/B5366633.png)
![N-(3-chloro-4-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5366636.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-(1,3-thiazol-2-ylmethyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5366646.png)

![ethyl 1-[3-(4-nitrophenyl)acryloyl]-3-piperidinecarboxylate](/img/structure/B5366657.png)


![allyl 3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]acrylate](/img/structure/B5366678.png)
![4-(6-{[(2S,5R)-5-(pyrrolidin-1-ylmethyl)tetrahydrofuran-2-yl]methyl}pyrimidin-4-yl)morpholine](/img/structure/B5366681.png)
![4-[(4aS*,8aR*)-1-isobutyl-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-4-oxo-1-butanesulfonamide](/img/structure/B5366685.png)
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1(2H)-pyridinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5366692.png)
![8-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5366700.png)
![{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5366704.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-4-(2-methyl-1H-imidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5366725.png)